molecular formula C12H15FN2O4 B1456888 Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate CAS No. 305371-15-7

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

Cat. No. B1456888
M. Wt: 270.26 g/mol
InChI Key: IXYMQZDMTVQOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate” is a compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Chemical Reactions Analysis

The reactions of Boc2O with amines and alcohols have been investigated with respect to products and mechanisms under widely varying conditions . Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Scientific Research Applications

Synthesis and Application in Peptide Coupling

  • Synthetic Pathways: Research has shown the utility of Boc-protected amino acid derivatives, including Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate, in the synthesis of complex molecules. For example, a study describes the robust synthesis of related intermediates for the preparation of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting the methodological advances in avoiding hazardous species and regioisomeric by-products (Mayes et al., 2010).
  • Peptide Coupling Efficiency: Comparative studies on methods to couple hindered peptides involving Boc-protected amino acid derivatives have been conducted. These studies evaluate the efficiency of different coupling reactions, showing the significance of the Boc group in achieving high yields of target peptides. Such research provides valuable insights into optimizing peptide synthesis, which is crucial for developing therapeutic agents and studying protein functions (Spencer et al., 2009).

Role in Medicinal Chemistry

  • Building Blocks for Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of novel molecules with potential therapeutic applications. For instance, its use in the synthesis of cyclic beta-amino acids and peptides underlines its role in creating new compounds that could serve as drug candidates or tools for biological investigation (Van Hende et al., 2009).
  • Innovative Drug Design: The chemical's application extends to the design and synthesis of peptides and heterocyclic compounds that exhibit a variety of biological activities. By facilitating the introduction of structural diversity and complexity, Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate contributes to the discovery of new pharmacophores and the enhancement of drug properties (Lukić et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This catalyst can be readily recycled . No competitive side reactions such as the formation of isocyanates, ureas, and oxazolidinones from α-amino alcohols were observed . This suggests potential future directions for the development of more efficient and sustainable methods for Boc protection and deprotection.

properties

IUPAC Name

methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMQZDMTVQOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725321
Record name Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

CAS RN

305371-15-7
Record name Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 44 g of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid in 100 mL of methanol and 300 mL of chloroform at 0° C. was added 200 mL of 2 M (trimethylsilyl)diazomethane in hexanes. After allowing the reaction to warm to ambient temperature and stirring for 2 hours, the solvents were removed and the crude product purified by passing through a plug of silica gel with chloroform. The product was then recrystallized from hexanes to give 32.6 g (73%) of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid, methyl ester: melting point 104-105° C. (decomposed); mass spectrum (m/e): M+H 270.9.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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